molecular formula C23H31N5O3 B5592141 8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5592141
M. Wt: 425.5 g/mol
InChI Key: LUMWJJMBXPLGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H31N5O3 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound 8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is 425.24268987 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characteristics and Crystallography

The study by Karczmarzyk et al. (1997) provides a comprehensive analysis of the crystal structure of a closely related compound, illustrating the typical geometry of the purine fused-ring system and highlighting the conformation of the aminoalkyl side chain. This conformation is influenced by weak intramolecular hydrogen bonds, suggesting the importance of such structural features in the compound's interactions and potential bioactivity (Karczmarzyk & Pawłowski, 1997).

Synthesis and Modification

The preparation of sulfur-transfer agents, as documented by Klose et al. (1997), illustrates methods for modifying compounds with morpholine dione derivatives. Such synthesis techniques are crucial for developing new materials or drugs, showcasing the versatility of compounds structurally similar to the one (Klose, Reese, & Song, 1997).

DNA Binding and Biological Activity

A study on platinum(II) complexes containing methylated derivatives of phenanthrolines, including morpholine dione derivatives, sheds light on the relationship between molecular structure and biological activity, particularly in DNA binding and cytotoxicity against cancer cell lines. This suggests potential applications in cancer research and treatment strategies (Brodie, Collins, & Aldrich-Wright, 2004).

Antiinflammatory and Analgesic Properties

The synthesis and evaluation of compounds with morpholine dione structures for antiinflammatory and analgesic activities highlight potential therapeutic applications. Such studies contribute to understanding the pharmacological properties and therapeutic potential of these compounds (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Photophysical Properties

The investigation into the photophysical properties of borondipyrromethene analogues, which include morpholine dione derivatives, provides insight into their fluorescence behavior in different solvents. This information is crucial for designing fluorescent markers and probes in biochemical and medical research (Qin, Baruah, van der Auweraer, De Schryver, & Boens, 2005).

properties

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3/c1-16-13-27(14-17(2)31-16)15-19-24-21-20(22(29)26(4)23(30)25(21)3)28(19)12-8-11-18-9-6-5-7-10-18/h5-7,9-10,16-17H,8,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMWJJMBXPLGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.